methyl 4-methoxy-1H-indole-5-carboxylate
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Overview
Description
Methyl 4-methoxy-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Methyl 4-methoxy-1H-indole-5-carboxylate can be synthesized through the esterification of indole-5-carboxylic acid. This process involves the reaction of indole-5-carboxylic acid with methanol in the presence of an acid catalyst . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Methyl 4-methoxy-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-methoxy-1H-indole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-methoxy-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The specific pathways and targets depend on the particular derivative and its application.
Comparison with Similar Compounds
Methyl 4-methoxy-1H-indole-5-carboxylate can be compared with other indole derivatives such as:
Methyl indole-5-carboxylate: Similar in structure but without the methoxy group at the 4-position.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-methoxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-7-5-6-12-9(7)4-3-8(10)11(13)15-2/h3-6,12H,1-2H3 |
InChI Key |
SSWVOIQHDYTWIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CN2)C(=O)OC |
Origin of Product |
United States |
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